1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-19-11-13-23(14-12-19)28-26(31)27-17-24-20(2)21(3)30(18-22-9-5-4-6-10-22)25(24)29-15-7-8-16-29/h4-16H,17-18H2,1-3H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGJMKGCQXZTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H23N3O
- Molecular Weight : 365.45 g/mol
- CAS Number : 478077-10-0
The compound features a unique structure that includes a pyrrole moiety, which is often associated with various biological activities. The presence of multiple functional groups suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrazole, a related structure, have shown promising results against various cancer cell lines. A study highlighted that certain pyrazole derivatives inhibited key pathways involved in tumor proliferation, such as the mTORC1 pathway, leading to increased autophagy and reduced cell viability in cancer models .
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| 1-Benzyl-4,5-dimethyl-pyrazole | Antiproliferative | MIA PaCa-2 | |
| 1-Benzyl-3,5-dimethyl-pyrazol | Autophagy modulation | Various Cancer Lines |
Anti-inflammatory Properties
Compounds structurally similar to This compound have been reported to exhibit anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific mechanisms by which these compounds exert their effects remain an active area of research.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. The structural features conducive to binding with microbial targets could enhance their efficacy against various pathogens. This potential is supported by findings in related compounds where notable antibacterial and antifungal activities were observed .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of This compound . Key observations include:
- Pyrrole Substitution : The presence of pyrrole rings often enhances biological activity due to their ability to interact with various receptors.
- Benzyl Group Influence : The benzyl moiety contributes to lipophilicity, improving membrane permeability and bioavailability.
- Urea Linkage : The urea functional group is critical for binding interactions with target proteins.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity Study : A study focused on N-(1-benzyl-pyrazole) derivatives demonstrated significant antiproliferative effects in pancreatic cancer cells. The mechanism involved modulation of autophagic processes and mTOR signaling pathways .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of structurally similar compounds against a panel of bacterial strains, showing promising results that warrant further exploration .
Scientific Research Applications
Neuropharmacology
Research has indicated that this compound may exhibit neuroprotective properties through its interaction with neurotransmitter systems. Specifically, it has been studied for its potential to modulate NMDA receptor activity, which is crucial in synaptic plasticity and memory function. The modulation of these receptors can have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
Initial studies suggest that the compound may possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress within neural tissues. This is particularly relevant in conditions where oxidative damage is a contributing factor to disease progression.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation-related damage.
Data Tables
| Application Area | Potential Effects | References |
|---|---|---|
| Neuropharmacology | Modulation of NMDA receptors | |
| Antioxidant Activity | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal explored the neuroprotective effects of structurally similar compounds on neuronal cell cultures subjected to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and maintain neuronal integrity under stress conditions.
Case Study 2: Anti-inflammatory Properties
Research conducted on the anti-inflammatory effects of related urea derivatives showed promising results in animal models of inflammation. The compounds were found to lower levels of inflammatory markers and improve clinical outcomes in treated subjects compared to controls.
Comparison with Similar Compounds
Urea Derivatives with Triazine Moieties
Compound 12 (1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea) from features a urea group linked to a triazine core. While both compounds share the 3-(4-methylphenyl)urea subunit, the central scaffold differs:
- Target Compound : Pyrrol-pyrrole system with benzyl and methyl substituents.
- Compound 12: Triazine core with morpholino groups.
Piperazine-Based Analogues
describes piperazine derivatives such as RA [2,4] and RA [2,5] , which lack a urea group but share aryl and alkyl substituents. For example:
- RA [2,4] : 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine.
- RA [2,5] : 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine.
These compounds highlight the role of conjugated alkenes and fluorinated aryl groups in modulating solubility and bioavailability. The absence of a urea moiety in these analogues suggests divergent biological targets compared to the target compound.
Analytical Data
The target compound’s higher molecular weight (estimated) compared to RA [2,4/5] suggests reduced solubility, a common challenge for urea derivatives.
Crystallographic and Computational Tools
These tools are critical for resolving complex heterocyclic systems, as seen in analogous compounds. For instance, the triazine derivative (Compound 12) would require similar refinement protocols to resolve its morpholino and urea substituents .
Research Implications and Gaps
The absence of direct data on the target compound underscores the need for experimental validation of its synthesis, crystallography, and bioactivity. Structural comparisons with triazine and piperazine analogues suggest that its pyrrol-pyrrole scaffold may offer unique steric and electronic properties, warranting further exploration in drug discovery pipelines.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
The synthesis typically involves multi-step organic reactions, such as urea bond formation via coupling reagents (e.g., carbodiimides) and purification via column chromatography. Characterization should include Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., H and C spectra) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight . For crystallographic validation, X-ray diffraction using software like SHELXL (for refinement) and ORTEP-III (for visualization) is critical to resolve stereochemical ambiguities .
Q. How can researchers determine the compound’s purity and stability under experimental conditions?
Use High-Performance Liquid Chromatography (HPLC) with a photodiode array detector to assess purity. Stability studies should employ accelerated thermal degradation experiments (e.g., 40–80°C over 1–4 weeks) and mass spectrometry to identify degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Q. What computational tools are suitable for modeling its molecular interactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can predict electronic properties and reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) is useful for preliminary binding affinity studies with putative biological targets. Pair these with molecular dynamics simulations (GROMACS) to assess conformational stability .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structural conformers?
If NMR data suggests multiple conformers, single-crystal X-ray diffraction provides unambiguous proof of the dominant conformation. Refinement via SHELXL allows precise modeling of thermal displacement parameters and hydrogen bonding networks. For disordered regions, use the SQUEEZE algorithm in PLATON to account for solvent effects .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, solvent DMSO%). Standardize protocols using IC determination with dose-response curves (3–5 replicates). Cross-validate results via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity). Apply multivariate statistical analysis to isolate confounding variables .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Perform ADMET profiling using in silico tools (e.g., SwissADME) to predict solubility, permeability, and cytochrome P450 interactions. Experimentally, use Caco-2 cell monolayers for intestinal absorption and microsomal stability assays (human/rat liver microsomes) to estimate metabolic half-life. Modify substituents (e.g., 4-methylphenyl group) to enhance bioavailability .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
Combine genetic knockdown/knockout models (CRISPR/Cas9) with chemical proteomics (activity-based protein profiling) to identify target engagement. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and cryo-EM (if applicable) for structural insights into macromolecular interactions .
Q. How to handle non-reproducible results in catalytic or enzyme inhibition assays?
Ensure reagent batch consistency (e.g., enzyme source, ATP concentration). Include positive/negative controls in every assay plate. For time-dependent inhibition, pre-incubate the compound with the enzyme before substrate addition. Use Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition .
Methodological Frameworks
Q. What statistical frameworks are robust for analyzing dose-dependent toxicity data?
Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use Benchmark Dose (BMD) analysis instead of NOAEL/LOAEL for threshold estimation. For omics data, pathway enrichment analysis (Gene Ontology, KEGG) identifies toxicity pathways .
Q. How to integrate crystallographic data with molecular dynamics simulations?
Refine the X-ray structure with PHENIX, then solvate the system in explicit water using CHARMM36 force fields. Run simulations (100–200 ns) to assess conformational flexibility. Validate with root-mean-square deviation (RMSD) and radius of gyration analyses. Overlay simulation snapshots with experimental electron density maps .
Data Interpretation and Validation
Q. What criteria distinguish artifactual vs. biologically relevant binding in SPR assays?
Artifacts often show non-saturable binding curves or excessive response units (>500 RU). Validate with a reference compound. Use double-referencing (subtract buffer and blank sensorgram signals) and analyze kinetics at multiple flow rates (20–50 µL/min) to confirm mass transport limitations .
Q. How to reconcile conflicting computational predictions of metabolic sites?
Cross-validate using two distinct in silico tools (e.g., MetaSite and StarDrop). Synthesize proposed metabolites via organic synthesis and confirm structures with LC-MS/MS . Compare with in vitro microsomal incubation results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
